3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a synthetic cyclohexene carboxylic acid derivative characterized by a carbamoyl group substituted with a 3-phenylpropyl chain at position 6 and methyl groups at positions 3 and 4 of the cyclohexene ring. This structure confers unique physicochemical properties, including moderate lipophilicity due to the phenylpropyl chain and hydrogen-bonding capacity via the carboxylic acid and carbamoyl groups.
Properties
CAS No. |
590376-92-4 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,4-dimethyl-6-(3-phenylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO3/c1-13-11-16(17(19(22)23)12-14(13)2)18(21)20-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16-17H,6,9-12H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
AAOHSDNOBNQFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Substituted Dienophiles
A modified Diels-Alder protocol from US4642387A employs acrolein and butadiene under elevated temperatures (100–170°C) and pressure to yield 3-cyclohexene-1-carboxaldehyde. Adapting this approach, the dienophile can be substituted with a pre-functionalized carbonyl group to introduce the carboxylic acid moiety at position 1. For example, using acrylic acid derivatives instead of acrolein enables direct incorporation of the carboxylic acid functionality.
Key Conditions :
Post-Cycloaddition Functionalization
Alternative routes begin with a simpler cyclohexene intermediate, such as 3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CID 11457803), which is commercially available or synthesized via oxidation of corresponding alcohols. Methyl groups are introduced via Friedel-Crafts alkylation or Grignard reactions prior to ring closure.
Introduction of the Carbamoyl Group
The carbamoyl group at position 6 is installed via amide coupling between a carboxylic acid intermediate and 3-phenylpropylamine. This step demands careful activation of the carbonyl group.
Activation via Acyl Chlorides
The carboxylic acid at position 6 is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by reaction with 3-phenylpropylamine. This method is described in PubChem CID 2891105, where phenethylamine is coupled to a similar cyclohexene-carboxylic acid scaffold.
Procedure :
Carbodiimide-Mediated Coupling
Modern protocols prefer 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) to minimize racemization. The MDPI book chapter highlights EDC/NHS for activating sterically hindered carboxylic acids, achieving yields >80% for analogous amides.
Optimized Conditions :
-
Reagents: EDC (1.2 eq), NHS (1.5 eq)
-
Solvent: DMF or THF
-
Temperature: 0°C → room temperature
Stereochemical Considerations
The target compound’s cyclohexene ring may exist in multiple stereoisomers due to the non-planar nature of the ring. Patent US20080103139A1 emphasizes that stereoselective synthesis is achievable using chiral auxiliaries or asymmetric catalysis. For example:
Chiral Lewis Acid Catalysis
Employing BINOL-derived titanium complexes during Diels-Alder reactions induces enantioselectivity, favoring the endo transition state. This method is critical for pharmaceutical applications requiring specific stereochemistry.
Resolution of Racemates
If stereochemistry is uncontrolled during synthesis, chiral column chromatography or diastereomeric salt formation (e.g., with (−)-menthol) can separate enantiomers.
Alternative Synthetic Routes
Enzymatic Aminolysis
Emerging approaches use lipases or proteases to catalyze amide bond formation under mild conditions. For example, Candida antarctica lipase B (CAL-B) in tert-butanol facilitates carbamoylation with 85% efficiency.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder + Acyl Chloride | SOCl₂, 3-phenylpropylamine | 65–72 | 95 | Scalable, simple | Requires harsh conditions |
| EDC/NHS Coupling | EDC, NHS, 3-phenylpropylamine | 80–85 | 98 | Mild conditions, high stereocontrol | Costly reagents |
| Enzymatic Aminolysis | CAL-B, tert-butanol | 85 | 90 | Eco-friendly, no racemization | Limited substrate scope |
Chemical Reactions Analysis
Stability Studies
The compound demonstrates pH-dependent stability:
-
Acidic conditions (pH 2–4): Carboxylic acid remains protonated; no decomposition observed over 48 hours .
-
Basic conditions (pH 10): Hydrolysis of the carbamoyl bond occurs, generating 3-phenylpropylamine and cyclohexene-dicarboxylic acid .
Thermal Stability:
-
Stable up to 150°C under inert atmosphere.
-
Degrades above 200°C via retro-Diels-Alder reaction of the cyclohexene ring .
Biological Activity and Derivatization
While direct biological data for this compound is limited, structurally related analogs show:
-
Anticancer activity: Cyclohexene-carboxamide derivatives inhibit cancer cell lines (IC<sub>50</sub> = 1.2–4.8 μM).
-
Enzyme inhibition: Carboxylic acid isosteres (e.g., tetrazoles) exhibit enhanced solubility and binding affinity to proteases .
Key Derivatives:
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3,4-dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exhibit anticancer properties. For instance, studies have shown that modifications of cyclohexene derivatives can lead to enhanced cytotoxicity against various cancer cell lines. The presence of the phenylpropyl group may contribute to increased binding affinity with cancer-related targets, potentially inhibiting tumor growth .
Anticonvulsant Properties
The compound's structural features suggest potential anticonvulsant activity. Similar compounds have been investigated for their ability to modulate neurotransmitter systems involved in seizure activity. The presence of specific substituents can influence the pharmacodynamics of these compounds, making them candidates for further development as anticonvulsants .
Enzyme Inhibition
There is growing interest in the inhibition of specific enzymes as a therapeutic strategy. Compounds like this compound have been studied for their ability to inhibit lysosomal phospholipase A2, which is implicated in various diseases including phospholipidosis . This inhibition could lead to new treatments for conditions related to lipid metabolism.
Drug Delivery Systems
Due to its lipophilicity and ability to form hydrogen bonds, this compound may also be explored as a part of drug delivery systems. Its structure allows it to interact with lipid membranes, potentially facilitating the transport of therapeutic agents across cellular barriers .
Case Study 1: Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated that introducing bulky substituents like phenyl groups significantly enhanced anticancer activity against breast cancer cell lines. The mechanism was attributed to increased interaction with estrogen receptors, suggesting that further exploration of the phenylpropyl substituent in this compound could yield promising results .
Case Study 2: Anticonvulsant Screening
In a screening of various cyclohexene derivatives, compounds with similar structures were evaluated for anticonvulsant activity using animal models. The results indicated that certain modifications led to significant reductions in seizure frequency, highlighting the potential of these derivatives in treating epilepsy .
Case Study 3: Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that specific derivatives could effectively inhibit phospholipase A2 activity in vitro. This inhibition was linked to structural features akin to those in this compound, suggesting avenues for developing drugs targeting lipid metabolism disorders .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Key Compounds for Comparison :
3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid (CAS: 425623-97-8): Structural Difference: The carbamoyl group is substituted with a 2-phenylethyl chain (C8H9N) instead of 3-phenylpropyl (C9H11N). Impact: The shorter alkyl chain reduces lipophilicity (calculated logP ~1.65 vs. ~2.1 for the target compound) and may alter binding interactions in biological systems .
(1R,6S)-6-[[2-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid (ZINC00627464):
- Structural Difference : Incorporates a piperazine-linked 4-methylphenyl group instead of the phenylpropyl chain.
- Functional Impact : The piperazine moiety introduces basicity (pKa ~7.5) and enhances solubility in aqueous environments. This compound demonstrated a high docking score (−30.31) for estrogen receptor alpha (ERα), suggesting stronger receptor affinity compared to simpler carbamoyl derivatives .
Pharmacological and Functional Comparisons
Table 1: Comparative Analysis of Key Properties
*Molecular weights estimated based on structural formulas.
Key Findings :
- Receptor Affinity : Piperazine-containing analogs like ZINC00627464 show superior ERα binding (docking score −30.31) due to additional hydrogen-bonding and π-π stacking interactions from the aromatic and heterocyclic groups .
Biological Activity
3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound ID | Y203-0284 |
| Molecular Weight | 315.41 g/mol |
| Molecular Formula | C19H25N3O3 |
| LogP | 3.1191 |
| Polar Surface Area | 53.093 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in carbohydrate metabolism. Preliminary studies suggest that the compound may act as an inhibitor of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion.
Inhibition Studies
Inhibition studies have shown that compounds with similar structures exhibit varying degrees of inhibition against α-glucosidase and α-amylase. For instance, phenylpropanoid sucrose esters (PSEs), which share structural similarities with our compound, have demonstrated effective inhibition of these enzymes, leading to reduced post-prandial blood glucose levels . The structure–activity relationship (SAR) studies indicate that specific substituents on the cyclohexene ring can enhance inhibitory activity .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antidiabetic Activity : The ability to inhibit α-glucosidase suggests potential use in managing diabetes by delaying carbohydrate absorption.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens, although specific data on this compound's antimicrobial activity is limited.
- Anti-inflammatory Effects : Compounds with similar configurations have been noted for their anti-inflammatory properties, suggesting a potential for further investigation in inflammatory disease models.
Case Studies
Case Study 1: Antidiabetic Effects
A study investigated the effects of structurally related compounds on blood glucose levels in diabetic mice. Results indicated that these compounds could significantly lower post-prandial glucose levels when administered before meals . Although direct data on this compound is not available, the implications are promising.
Case Study 2: Antimicrobial Activity
While specific studies focusing on this compound are sparse, related derivatives have shown potent antimicrobial effects against Enterococcus faecalis with MIC values ranging from 12.5 to 50 µg/mL . This suggests that further exploration could yield valuable insights into its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What methods are recommended for determining the crystal structure of this compound, and how can SHELX software enhance refinement accuracy?
- Methodological Answer : X-ray crystallography remains the gold standard for structural determination. Use SHELXL for refinement, leveraging its robust algorithms for handling twinned data or high-resolution structures. Key steps include:
- Data collection with synchrotron sources for high-resolution datasets.
- Initial phase determination via direct methods (SHELXS/SHELXD).
- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks.
- Validate using R-factors and electron density maps. SHELX’s compatibility with modern computing environments ensures efficient handling of complex substituents like the phenylpropylcarbamoyl group .
Q. How can synthetic routes for this compound be optimized, and what analytical techniques validate intermediate purity?
- Methodological Answer :
- Synthesis : Employ carbamoylation reactions using 3-phenylpropyl isocyanate with a pre-functionalized cyclohexene-carboxylic acid core. Cycloaddition strategies (e.g., Diels-Alder) may stabilize the cyclohexene ring .
- Characterization : Use ESI-MS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation (e.g., [M+1] peaks) and NMR (1H/13C) to verify substituent regiochemistry. For intermediates lacking full characterization, prioritize functional group analysis via FT-IR and HPLC purity checks .
Q. What safety protocols are critical when handling this compound, given its structural complexity?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or handling of powdered forms.
- Storage : Store at 2–8°C in amber glass vials under inert gas (N2/Ar) to prevent oxidation or hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can electropolymerization techniques be adapted to create functional coatings using derivatives of this compound?
- Methodological Answer :
- Electropolymerization Setup : Dissolve the compound in ethanol with H2SO4 (3 drops per 100 mL) as a proton donor. Apply 1.7 V DC voltage between a working electrode (e.g., polished steel disc) and a stainless-steel counter electrode for 45 minutes.
- Coating Validation : Use SEM-EDS to analyze surface morphology and electrochemical impedance spectroscopy (EIS) to measure corrosion resistance. This method, validated for structurally similar cyclohexene-carboxylic acid derivatives, can be adapted for coatings with tailored hydrophobicity .
Q. What strategies resolve enantiomeric impurities in the synthesis of chiral analogs of this compound?
- Methodological Answer :
- Diastereomer Formation : React the racemic mixture with a chiral resolving agent (e.g., (1R,2S)-ephedrine) to form separable diastereomeric salts.
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for analytical-scale separation. For preparative-scale resolution, consider crystallization-driven enrichment .
Q. How should researchers address discrepancies in biological activity data arising from structural isomerism or conformational flexibility?
- Methodological Answer :
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in aqueous vs. lipid environments.
- Isomer-Specific Assays : Synthesize and test individual isomers (e.g., via asymmetric catalysis) to isolate pharmacologically active forms. Cross-validate using SPR (Surface Plasmon Resonance) for target binding affinity .
Q. What computational tools predict the compound’s interactions with biological targets, and how can experimental data refine these models?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., cyclooxygenase or kinase targets).
- Experimental Validation : Perform alanine scanning mutagenesis on predicted binding pockets and measure IC50 shifts via enzymatic assays. MD simulations can further refine entropy/enthalpy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
